REACTION_CXSMILES
|
C1(C2OC3=C(N)N=CC=C3C=2)C=CC=CC=1.[I:17][C:18]1[CH:23]=[N:22][C:21]([NH2:24])=[C:20]2[O:25][C:26]([C:28]3[CH:37]=[CH:36][CH:35]=[C:34]4[C:29]=3C=CN=C4)=[CH:27][C:19]=12>>[I:17][C:18]1[CH:23]=[N:22][C:21]([NH2:24])=[C:20]2[O:25][C:26]([C:28]3[CH:37]=[CH:36][CH:35]=[CH:34][CH:29]=3)=[CH:27][C:19]=12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CC=2C(=C(N=CC2)N)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC1=C2C(=C(N=C1)N)OC(=C2)C2=C1C=CN=CC1=CC=C2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=C2C(=C(N=C1)N)OC(=C2)C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |